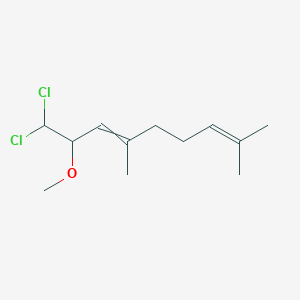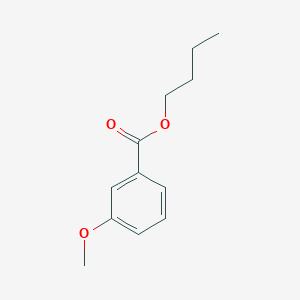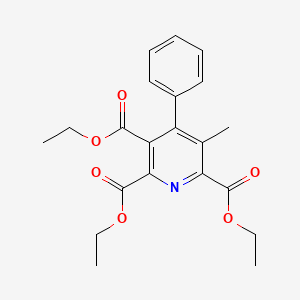
Triethyl 5-methyl-4-phenylpyridine-2,3,6-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethyl 5-methyl-4-phenylpyridine-2,3,6-tricarboxylate is an organic compound with a complex structure that includes a pyridine ring substituted with methyl, phenyl, and ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl 5-methyl-4-phenylpyridine-2,3,6-tricarboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials, such as substituted pyridines, with triethyl orthoformate under acidic conditions. The reaction may require catalysts like p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
Triethyl 5-methyl-4-phenylpyridine-2,3,6-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol for ester exchange reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted esters .
Aplicaciones Científicas De Investigación
Triethyl 5-methyl-4-phenylpyridine-2,3,6-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of Triethyl 5-methyl-4-phenylpyridine-2,3,6-tricarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
- Triethyl 4-methyl-1H-pyrrole-2,3,5-tricarboxylate
Triethyl 1,3,5-triazine-2,4,6-tricarboxylate: Similar in structure but contains a triazine ring instead of a pyridine ring.
Propiedades
Fórmula molecular |
C21H23NO6 |
|---|---|
Peso molecular |
385.4 g/mol |
Nombre IUPAC |
triethyl 5-methyl-4-phenylpyridine-2,3,6-tricarboxylate |
InChI |
InChI=1S/C21H23NO6/c1-5-26-19(23)16-15(14-11-9-8-10-12-14)13(4)17(20(24)27-6-2)22-18(16)21(25)28-7-3/h8-12H,5-7H2,1-4H3 |
Clave InChI |
RPZATJVDDYWYQD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N=C(C(=C1C2=CC=CC=C2)C)C(=O)OCC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



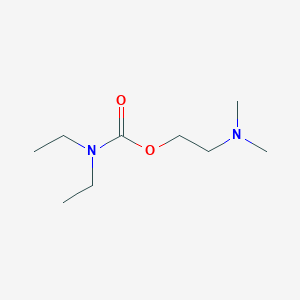
![2-(4-methoxyphenyl)-3-[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-3-yl]-1H-indole](/img/structure/B14431702.png)
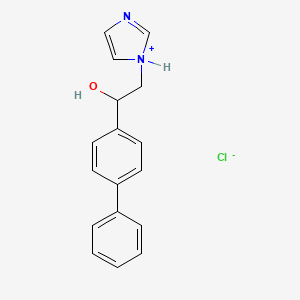
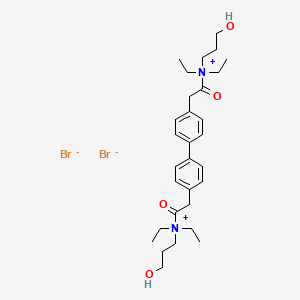
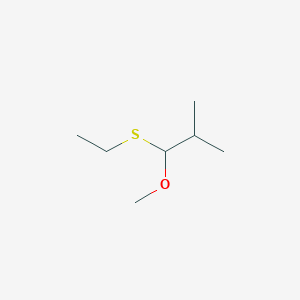
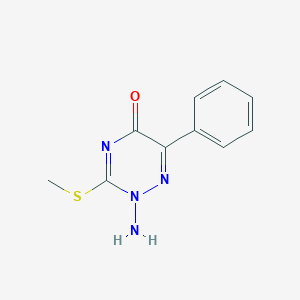
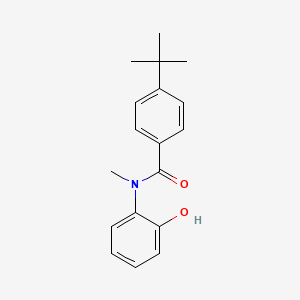
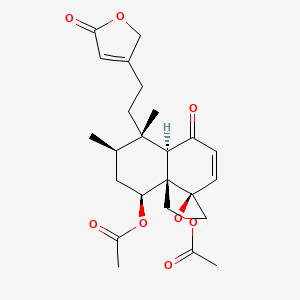
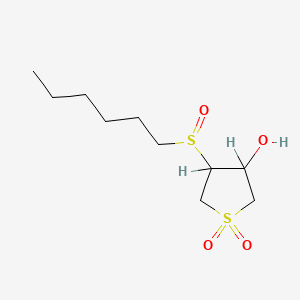
![Dimethyl [(3,4-dichlorophenyl)(hydroxy)methyl]phosphonate](/img/structure/B14431761.png)
